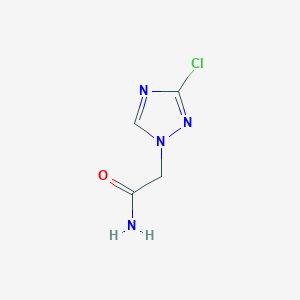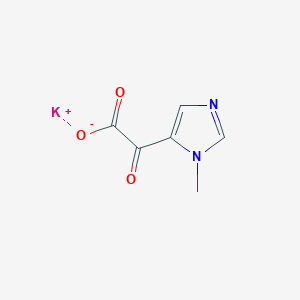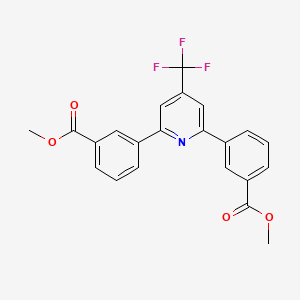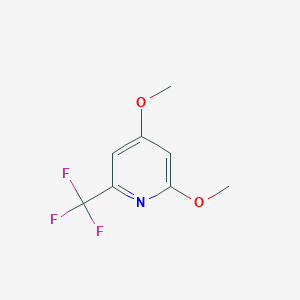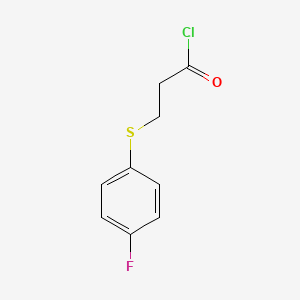
3-((4-Fluorophenyl)thio)propanoyl chloride
Descripción general
Descripción
3-((4-Fluorophenyl)thio)propanoyl chloride is a chemical compound with the CAS Number: 57247-35-5 . It has a molecular weight of 218.68 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H8ClFOS/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 . The compound contains a total of 21 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 acyl halogenide (aliphatic), and 1 sulfide .Physical And Chemical Properties Analysis
The compound is in liquid form . It has a molecular weight of 218.68 . The InChI code for this compound is 1S/C9H8ClFOS/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 .Aplicaciones Científicas De Investigación
Chemical Structure and Properties
Research on compounds related to 3-((4-Fluorophenyl)thio)propanoyl chloride often focuses on their crystal structure and chemical properties. For instance, the crystal structure of N-(3-Chloropropionyl)-N′-(4-fluorophenyl)thiourea, a related compound, was determined, revealing a non-planar molecule with a trans-cis configuration, stabilized by hydrogen bonds and C-H…π interaction (Ismail & Yamin, 2009).
Application in Material Science
Substituted thiophenes, which are structurally related to this compound, have shown a wide spectrum of applications in material science. These applications range from usage in thin-film transistors, organic field-effect transistors, organic light-emitting transistors, chemical sensors, to solar cells (Nagaraju et al., 2018).
Electrochemical Studies
In electrochemical studies, the chlorination and regeneration of poly(3-(4-fluorophenyl)thiophene), a polymer related to this compound, has been investigated. This research revealed insights into the substitution and reactivation processes in the presence of chloride ions, contributing to the understanding of electroactive polymers (Soudan et al., 2000).
Biological Activity
2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT), structurally similar to this compound, has been noted for its biological activity. Different alcohol solutions used in crystal growth of FABT demonstrated how hydrogen bond interactions with chloride anions and solvent molecules can induce structural changes, indicating potential biomedical applications (Kamiński et al., 2010).
Synthesis of Complex Molecules
The synthesis of complex molecules, like aryl-substituted triamidoamine ligands and molybdenum(IV) complexes, often involves components structurally related to this compound. These compounds have been synthesized using palladium-catalyzed coupling, showing the versatility of such chemical structures in organometallic chemistry (Greco et al., 1998).
Propiedades
IUPAC Name |
3-(4-fluorophenyl)sulfanylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFOS/c10-9(12)5-6-13-8-3-1-7(11)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYKSYSYSWJIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(2-ethoxyethyl)-4,7-dimethoxybenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406656.png)
![4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406657.png)
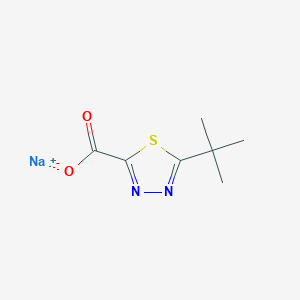
![Trichloroacetyl N'-[1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylidene]-N-methyl-hydrazide](/img/structure/B1406661.png)
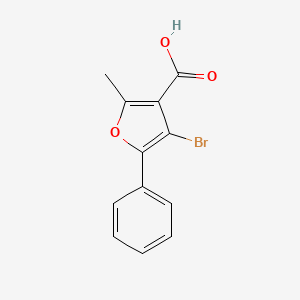
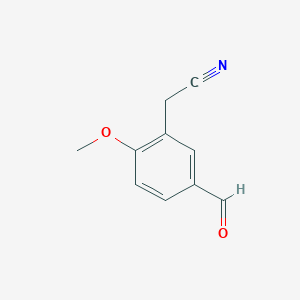
![3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1406667.png)
